molecular formula C10H8F4O2 B1390701 3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid CAS No. 916420-43-4

3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid

Cat. No. B1390701
M. Wt: 236.16 g/mol
InChI Key: JHDJFXXGNKFTSB-UHFFFAOYSA-N
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Description

“3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is a chemical compound with the CAS Number: 916420-43-4 . It has a molecular weight of 236.17 . The IUPAC name for this compound is 3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid .


Molecular Structure Analysis

The InChI code for “3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is 1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid” is a solid at ambient temperature .

Scientific Research Applications

    Scientific Field

    Organic Chemistry

    • Application : The compound 5-Trifluoromethyl-2-formylphenylboronic acid, which has a similar structure to the requested compound, has been synthesized and characterized .
    • Methods of Application : The synthesis, structural study, and spectral characterization of this compound were carried out .
    • Results : The presence of an electron-withdrawing substituent results in a considerable rise in the acidity in comparison with its analogues . In some solutions, the title compound isomerizes with the formation of the corresponding 3-hydroxybenzoxaborole .

    Scientific Field

    Medicinal Chemistry

    • Application : The compound 5-Trifluoromethyl-2-formylphenylboronic acid has shown potential antimicrobial activity .
    • Methods of Application : Docking studies with the active site of the enzymes have been carried out .
    • Results : The compound reveals higher activity against Aspergillus niger as well as bacteria such as Escherichia coli and Bacillus cereus . In the case of Bacillus cereus, the determined Minimum Inhibitory Concentration (MIC) value is lower than that of AN2690 (Tavaborole) .

    Scientific Field

    Pharmaceutical Chemistry

    • Application : The compound 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has been used as a reactant for the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
    • Methods of Application : The compound is used in the synthesis of these inhibitors .
    • Results : The resulting inhibitors have potential use as antitumor agents .

    Scientific Field

    • Application : 2-(Trifluoromethyl)phenylboronic acid has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
    • Methods of Application : The compound is used in the synthesis of these derivatives .
    • Results : The resulting derivatives have potential applications in various fields .

    Scientific Field

    • Application : The compound 2-Fluoro-5-(trifluoromethyl)phenylboronic acid has been used as a reactant for the preparation of inhibitors of kinesin spindle protein (KSP) for potential use as antitumor agents .
    • Methods of Application : The compound is used in the synthesis of these inhibitors .
    • Results : The resulting inhibitors have potential use as antitumor agents .

    Scientific Field

    • Application : 2-(Trifluoromethyl)phenylboronic acid has been used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
    • Methods of Application : The compound is used in the synthesis of these derivatives .
    • Results : The resulting derivatives have potential applications in various fields .

properties

IUPAC Name

3-[5-fluoro-2-(trifluoromethyl)phenyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F4O2/c11-7-2-3-8(10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDJFXXGNKFTSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001234555
Record name 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid

CAS RN

916420-43-4
Record name 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916420-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-(trifluoromethyl)benzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001234555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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